molecular formula C7H10N2O B578651 4-Ethyl-5-methylpyrimidin-2-ol CAS No. 1215295-84-3

4-Ethyl-5-methylpyrimidin-2-ol

Cat. No.: B578651
CAS No.: 1215295-84-3
M. Wt: 138.17
InChI Key: MFLKSHVKRZWJRO-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylpyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an ethyl group at position 4, a methyl group at position 5, and a hydroxyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylpyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can yield the desired pyrimidine derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methylpyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 2 can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethyl-5-methylpyrimidin-2-one, while reduction can produce 4-ethyl-5-methylpyrimidin-2-amine.

Scientific Research Applications

4-Ethyl-5-methylpyrimidin-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylpyrimidin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-methylpyrimidin-2-one: Similar structure but with a ketone group at position 2.

    4-Ethyl-5-methylpyrimidin-2-amine: Similar structure but with an amine group at position 2.

    4-Methyl-5-ethylpyrimidin-2-ol: Similar structure but with reversed positions of ethyl and methyl groups.

Uniqueness

4-Ethyl-5-methylpyrimidin-2-ol is unique due to the presence of both ethyl and methyl groups along with a hydroxyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

6-ethyl-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKSHVKRZWJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679752
Record name 6-Ethyl-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-84-3
Record name 6-Ethyl-5-methyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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